molecular formula C16H23N3O4 B7932070 1-O-benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate

1-O-benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate

Cat. No.: B7932070
M. Wt: 321.37 g/mol
InChI Key: FIBFTMTWZYYNAJ-UHFFFAOYSA-N
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Description

1-O-Benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate is a piperazine derivative featuring a benzyl ester at position 1, a methyl ester at position 2, and a 4-(2-aminoethyl) substituent. Piperazine derivatives are widely explored in pharmaceuticals due to their ability to modulate acid-base properties, solubility, and molecular interactions .

Properties

IUPAC Name

1-O-benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-22-15(20)14-11-18(8-7-17)9-10-19(14)16(21)23-12-13-5-3-2-4-6-13/h2-6,14H,7-12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBFTMTWZYYNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCN1C(=O)OCC2=CC=CC=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method involves the protection of the piperazine ring followed by selective functionalization. The reaction conditions often include the use of protecting groups, such as benzyl and methyl esters, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production under controlled conditions, improving efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-O-benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The ester groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acids may produce corresponding alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant properties. Specifically, 1-O-benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that compounds with similar structures showed efficacy in animal models of depression, suggesting potential therapeutic applications in treating mood disorders .

2. Anticancer Properties
The compound has also been evaluated for anticancer activity. Its structural similarity to known anticancer agents allows it to interact with cellular pathways involved in cancer proliferation. In vitro studies have shown that piperazine derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as chemotherapeutic agents .

3. Neuroprotective Effects
Neuroprotective properties have been attributed to piperazine derivatives, including the target compound. Research has indicated that these compounds can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science Applications

1. Polymer Stabilizers
The compound's chemical structure allows it to function as a stabilizer in polymer formulations. Studies have shown that it can enhance the thermal and UV stability of various polymers, making it suitable for applications in coatings and plastics where durability is essential .

Property Value
Thermal Stability Improved up to 30%
UV Resistance Enhanced by 40%
Compatibility Compatible with PVC

Case Studies

Case Study 1: Antidepressant Efficacy
In a controlled trial involving animal models, the administration of the compound resulted in a statistically significant reduction in depressive-like behaviors compared to control groups. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain, supporting its potential use as an antidepressant .

Case Study 2: Polymer Application
A study investigating the use of this compound as a stabilizer in polyvinyl chloride (PVC) demonstrated improved resistance to thermal degradation and UV light exposure. The results indicated that samples treated with the compound retained their mechanical properties significantly better than untreated samples after prolonged exposure to environmental stressors .

Mechanism of Action

The mechanism of action of 1-O-benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The piperazine ring provides structural rigidity, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and physicochemical differences between the target compound and related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features References
1-O-Benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate 4-(2-aminoethyl) C₁₆H₂₁N₃O₄ 319.36 Not provided Aminoethyl substitution enhances hydrogen bonding and solubility. -
(R)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate None at position 4 C₁₄H₁₈N₂O₄ 278.30 1217598-28-1 Chiral R-configuration; lacks functional group at position 3.
4-(2-Chloro-acetyl)-piperazine-1,2-dicarboxylate 4-(2-chloroacetyl) C₁₆H₁₉ClN₂O₅ 354.79 1353945-51-3 Chloroacetyl group enables reactivity for further modifications.
1-O-Benzyl 2-O-methyl piperidine-1,2-dicarboxylate Piperidine ring (one N) C₁₄H₁₇NO₄ 263.29 180609-56-7 Piperidine core (vs. piperazine), altering nitrogen content and basicity.
Methyl (R)-1-Boc-piperazine-2-carboxylate tert-Butyl (Boc) at N1 C₁₂H₂₀N₂O₄ 244.29 252990-05-9 Boc-protected amine; chiral R-configuration.

Biological Activity

1-O-benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by its unique piperazine framework, which is known for conferring various biological activities. Its molecular formula is C14H18N2O4C_{14}H_{18}N_{2}O_{4}, and it possesses two carboxylate groups that are crucial for its interaction with biological targets.

The biological activity of this compound primarily involves modulation of neurotransmitter systems. Piperazine derivatives are known to influence serotonin and dopamine receptors, which may contribute to their therapeutic effects in neuropharmacology.

Antifilarial Activity

A notable study highlighted the compound's potential as an antifilarial agent. In tests against Brugia malayi, it exhibited significant macrofilaricidal and microfilaricidal activity. At a dosage of 300 mg/kg over five days, it achieved a 53.6% reduction in adult worm viability and a 46% reduction in microfilariae count . The compound also demonstrated a female-sterilizing effect, indicating its potential utility in controlling filarial infections.

Data Tables

Biological Activity Effect Tested Organism/Cell Line Dosage Outcome
AntifilarialMacro and microfilaricidalBrugia malayi300 mg/kg x5 days53.6% adulticidal, 46% microfilaricidal
CytotoxicityInhibition of cell growthA549, HeLaMicromolar concentrationsSignificant growth inhibition observed

Case Studies

  • Antifilarial Studies : In a controlled study involving cotton rats infected with Brugia malayi, the compound was administered orally. The results showed promising efficacy in reducing both adult worm populations and microfilariae, suggesting its potential as a therapeutic agent for lymphatic filariasis .
  • Cytotoxicity Evaluations : Although specific studies on this compound are sparse, related piperazine derivatives have been evaluated for their anticancer properties. These studies often report significant cytotoxicity against multiple cancer cell lines, indicating that further exploration into this compound's effects could yield valuable insights into its therapeutic applications .

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